1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name, 1-(3-aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one , adheres to systematic nomenclature conventions. Key components include:
- Pyrrolidine ring : A five-membered saturated heterocycle containing one nitrogen atom.
- 3-Aminopyrrolidin-1-yl group : A pyrrolidine ring with an amino substituent at the 3-position and a nitrogen atom at the 1-position, forming a secondary amine.
- 3-Cyclopentylpropan-1-one : A propanone chain with a cyclopentyl group attached to the third carbon.
This classification places the compound within the broader category of pyrrolidine derivatives, which are well-documented for their versatility in drug design.
Table 1: Molecular Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1249875-38-4 | |
| Molecular Formula | C₁₂H₂₂N₂O | |
| Molecular Weight | 210.32 g/mol | |
| Key Substituents | Pyrrolidine, cyclopentyl, ketone |
Historical Context of Pyrrolidine-Based Compound Discovery
Pyrrolidine derivatives have a rich history in organic chemistry and pharmacology. The pyrrolidine ring, first synthesized in the late 19th century, became foundational in alkaloid chemistry. Industrial production methods, such as the reaction of 1,4-butanediol with ammonia under high-pressure conditions, enabled large-scale synthesis of pyrrolidine.
Early Applications in Medicinal Chemistry
Pyrrolidine derivatives like nicotine and hygrine were isolated from natural sources, while synthetic analogs such as procyclidine and bepridil demonstrated therapeutic potential. The racetam family (e.g., piracetam) further expanded the role of pyrrolidine in neuropharmacology.
Modern Developments
Recent advances (2015–2023) highlight pyrrolidine’s utility in antimicrobial, anticancer, and anti-inflammatory agents. Hybrid molecules combining pyrrolidine with other pharmacophores (e.g., quinazolines, pyrazoles) have shown enhanced bioactivity. The integration of cyclopentyl groups into pyrrolidine derivatives, as seen in this compound, aligns with trends toward improving lipophilicity and target specificity.
Significance of Cyclopentyl Substituents in Bioactive Molecules
Cyclopentyl groups are strategically employed in drug design to modulate molecular properties such as lipophilicity, steric bulk, and receptor binding affinity. Their role in this compound underscores broader pharmacological principles.
Structural and Physicochemical Contributions
- Lipophilicity : Cyclopentyl groups increase hydrophobicity, enhancing membrane permeability.
- Steric Effects : The rigid, non-planar cyclopentane ring influences molecular conformation, potentially optimizing interactions with biological targets.
- Electronic Effects : Minimal electron donation/withdrawal preserves the ketone’s reactivity for further functionalization.
Pharmacological Implications
Case Study: A2 Adenosine Receptor Modulation
Studies on xanthine derivatives demonstrate that 8-cycloalkyl substituents (e.g., cyclopentyl, cyclohexyl) significantly increase activity at A2 adenosine receptors. For example, 8-cyclohexylcaffeine exhibits a Kᵢ of 190 nM and high A2 selectivity, contrasting with A1-selective theophylline analogs. This suggests cyclopentyl groups may similarly enhance target engagement in pyrrolidine-based compounds.
Table 2: Effects of Cyclopentyl Substituents on Bioactivity
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-7-8-14(9-11)12(15)6-5-10-3-1-2-4-10/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLYFYRBZOQSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Group
To avoid side reactions during coupling, the amino group of 3-aminopyrrolidine is often protected. A common protecting group is the tert-butoxycarbonyl (Boc) group. The protection is achieved by reacting 3-aminopyrrolidine with di-tert-butyl dicarbonate in methanol under basic conditions (pH ~12) at 15–20°C, yielding (S)-1-Boc-3-aminopyrrolidine with high yield (~81.7%) and purity (99.1%) (Table 1).
| Parameter | Details |
|---|---|
| Reagents | 3-Aminopyrrolidine, di-tert-butyl dicarbonate, KOH |
| Solvent | Methanol |
| Temperature | 15–20°C |
| Reaction Time | ~1 hour |
| Yield | 81.7% |
| Purity | 99.1% chemical, 99.5% optical purity |
Alternative Aminopyrrolidine Derivatives
Other methods involve the synthesis of aminopiperidine derivatives and their subsequent transformations, but for the target compound, 3-aminopyrrolidine is preferred due to structural similarity.
Synthesis of 3-Cyclopentylpropan-1-one Intermediate
While direct literature on the synthesis of 3-cyclopentylpropan-1-one is limited, typical approaches include:
- Alkylation of propanone derivatives with cyclopentyl halides.
- Use of Grignard reagents derived from cyclopentyl bromide reacting with suitable carbonyl precursors.
This intermediate is critical as it provides the cyclopentyl and ketone functionalities necessary for the final compound.
Coupling Reaction: Formation of this compound
Reductive Amination Approach
A widely used method to link an amine to a ketone is reductive amination:
- The 3-aminopyrrolidine (or its Boc-protected form) is reacted with 3-cyclopentylpropan-1-one.
- The imine or iminium intermediate formed is reduced in situ using reducing agents such as sodium borohydride or sodium triacetoxyborohydride.
- This method provides good yields and selectivity for the secondary amine product.
Nucleophilic Substitution
Alternatively, nucleophilic substitution can be employed if a suitable leaving group is present on the cyclopentylpropanone derivative, allowing direct displacement by the pyrrolidine nitrogen.
Representative Experimental Procedure Example
Analytical and Purity Data
- The purity of intermediates and final product is typically confirmed by NMR spectroscopy, mass spectrometry, and chromatographic methods.
- Optical purity is maintained when chiral starting materials are used, as in the case of (S)-3-aminopyrrolidine derivatives.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aminopyrrolidine Protection | Boc protection | Di-tert-butyl dicarbonate, KOH | Methanol, 15–20°C, 1 h | 81.7 | High purity, optical retention |
| Cyclopentylpropanone Synthesis | Alkylation/Grignard | Cyclopentyl halide, carbonyl precursors | Standard organometallic conditions | Variable | Literature-dependent |
| Coupling (Reductive Amination) | Reductive amination | Boc-aminopyrrolidine, ketone, NaBH4 | Methanol, RT | Moderate to high | Selective secondary amine formation |
| Boc Deprotection | Acidic cleavage | TFA in DCM | Room temperature | High | Yields free amine final product |
Biological Activity
1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one, also known by its CAS number 1249875-38-4, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolidine ring and a cyclopentyl group. Its molecular formula is , indicating the presence of nitrogen and oxygen, which may play crucial roles in its biological interactions.
The mechanisms through which this compound exerts its effects are not entirely elucidated. However, related compounds have demonstrated various biological effects:
- Antimicrobial Activity : Some pyrrolidine derivatives exhibit antimicrobial properties, potentially through membrane disruption or inhibition of bacterial enzymes.
- Neurotransmitter Modulation : Compounds with similar structures have been shown to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following findings from related research provide context:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated that pyrrolidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations. |
| Study B | Neurotransmitter Interaction | Found that similar compounds modulated dopamine receptor activity, indicating potential for neuropharmacological applications. |
| Study C | Cytotoxicity | Investigated the cytotoxic effects on cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells. |
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Pyrrolidine A | Antimicrobial | Disruption of bacterial membranes |
| Pyrrolidine B | Neuroprotective | Dopamine receptor modulation |
| Pyrrolidine C | Cytotoxic to cancer cells | Induction of apoptosis |
Comparison with Similar Compounds
Pyrrolidine Modifications
- 3-Aminopyrrolidine vs. In contrast, the hydroxylated pyrrolidine in 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one introduces polarity, improving aqueous solubility but possibly limiting passive diffusion .
Substituent Effects
- Cyclopentyl vs. Phenyl : The cyclopentyl group in the target compound offers steric bulk and moderate lipophilicity, which may improve tissue penetration compared to the phenyl-substituted analog . However, phenyl groups enable π-π interactions with aromatic residues in enzymes or receptors, a feature absent in cyclopentyl derivatives.
Pharmacokinetic Considerations
- Stability: The absence of ester or amide bonds in the target compound and its analogs (e.g., 1-(3-Aminopyrrolidin-1-yl)ethanone ) suggests resistance to hydrolytic degradation, a critical factor for oral bioavailability.
Research and Application Trends
- Antimicrobial Agents: Tosufloxacin derivatives () demonstrate the importance of pyrrolidine-containing quinolones in antibacterial activity.
- Kinase Inhibitors : The 4H-pyrido[1,2-a]pyrimidin-4-one derivatives () emphasize the role of heterocyclic amines in kinase inhibition. Structural parallels suggest the target compound could serve as a scaffold for kinase-targeted drug discovery .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the structural and functional groups of 1-(3-Aminopyrrolidin-1-yl)-3-cyclopentylpropan-1-one?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the pyrrolidine amine, cyclopentyl group, and ketone moiety. For example, the ketone carbonyl typically resonates at ~200–220 ppm in -NMR.
- Infrared (IR) Spectroscopy : Identify the ketone (C=O stretch at ~1700 cm) and amine (N–H stretches at ~3300–3500 cm).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) via single-crystal analysis, as demonstrated for structurally similar compounds like 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Step 1 : Synthesize the pyrrolidine-3-amine precursor via reductive amination of pyrrolidinone derivatives.
- Step 2 : Couple the amine with 3-cyclopentylpropan-1-one using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. What safety protocols should researchers follow when handling this compound?
- Methodological Answer :
- Lab Safety : Use PPE (gloves, goggles) and work in a fume hood, as recommended for structurally related pyrrolidine derivatives in safety data sheets (SDS) .
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent degradation of the amine and ketone groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
- Dynamic NMR : Monitor interconversion of stereoisomers at varying temperatures.
- Crystallographic Validation : Compare experimental X-ray data (e.g., bond angles, torsion angles) with computational models (DFT/B3LYP) to confirm stereochemistry, as seen in studies of 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl) or organocatalysts for amine-ketone coupling efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to minimize side reactions .
- In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically.
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Compare results with structurally analogous compounds like 1-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one, which shows antitumor activity .
- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies) with observed bioactivity using Gaussian09 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
